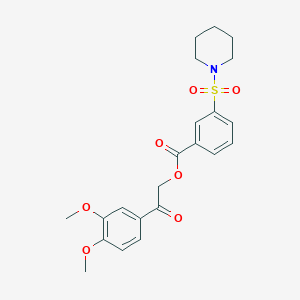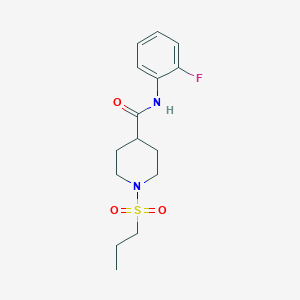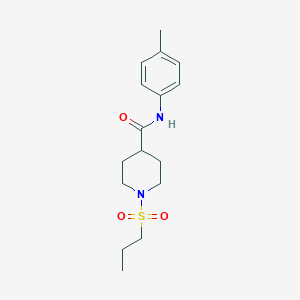![molecular formula C18H15ClO4S2 B285360 2-[(4-Methylphenyl)sulfonyl]ethyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285360.png)
2-[(4-Methylphenyl)sulfonyl]ethyl 3-chloro-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylphenyl)sulfonyl]ethyl 3-chloro-1-benzothiophene-2-carboxylate is a chemical compound that is widely used in scientific research. It is commonly referred to as CB-03-01 and is known for its ability to modulate androgen receptor activity.
Mécanisme D'action
CB-03-01 works by binding to and modulating the activity of the androgen receptor. It acts as a partial agonist, meaning that it can activate the receptor to a certain extent, but not to the same degree as the endogenous ligand, testosterone. CB-03-01 has been shown to be selective for the androgen receptor, meaning that it does not bind to other receptors in the body.
Biochemical and Physiological Effects:
CB-03-01 has been shown to have various biochemical and physiological effects. It has been shown to decrease sebum production in the skin, making it a potential treatment for acne. CB-03-01 has also been shown to decrease hair growth, making it a potential treatment for hirsutism and androgenic alopecia. Additionally, CB-03-01 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory skin conditions, such as psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
CB-03-01 has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying androgen receptor activity. Additionally, CB-03-01 is relatively easy to synthesize, making it readily available for use in experiments. However, there are also limitations to using CB-03-01 in lab experiments. It has a relatively short half-life, meaning that it may not be effective for prolonged experiments. Additionally, CB-03-01 has been shown to have some off-target effects, meaning that it may not be completely selective for the androgen receptor.
Orientations Futures
There are several future directions for research involving CB-03-01. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of androgen-related disorders and prostate cancer. Additionally, further research could be done to better understand its mechanism of action and to develop more selective compounds. Finally, CB-03-01 could be used as a tool for studying androgen receptor activity in various physiological and pathological conditions.
Méthodes De Synthèse
The synthesis method of CB-03-01 involves a series of chemical reactions. The starting materials for the synthesis are 3-chloro-1-benzothiophene-2-carboxylic acid and 4-methylbenzenesulfonyl chloride. These two compounds are reacted in the presence of a base, such as triethylamine, to form the intermediate compound, 2-[(4-methylphenyl)sulfonyl]ethyl 3-chloro-1-benzothiophene-2-carboxylate. The intermediate compound is then purified using various techniques, such as column chromatography, to obtain the final product, CB-03-01.
Applications De Recherche Scientifique
CB-03-01 has been extensively studied for its potential therapeutic applications. It has been shown to modulate androgen receptor activity, making it a potential treatment for androgen-related disorders, such as acne, hirsutism, and androgenic alopecia. CB-03-01 has also been studied for its potential use in the treatment of prostate cancer. Additionally, CB-03-01 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory skin conditions, such as psoriasis.
Propriétés
Formule moléculaire |
C18H15ClO4S2 |
|---|---|
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfonylethyl 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C18H15ClO4S2/c1-12-6-8-13(9-7-12)25(21,22)11-10-23-18(20)17-16(19)14-4-2-3-5-15(14)24-17/h2-9H,10-11H2,1H3 |
Clé InChI |
WOIKZFYELOXVNW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCOC(=O)C2=C(C3=CC=CC=C3S2)Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CCOC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B285279.png)

![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285284.png)


![N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B285290.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)
![N-(2-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285293.png)





![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)